molecular formula C17H20N8O B6448857 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548977-59-7

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448857
CAS No.: 2548977-59-7
M. Wt: 352.4 g/mol
InChI Key: VQZXOQDVJTVDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring:

  • A pyridazine core substituted at position 3 with a morpholine group.
  • A piperazine linker connecting the pyridazine moiety to a pyrazine-2-carbonitrile group.

Properties

IUPAC Name

3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-13-14-17(20-4-3-19-14)25-7-5-23(6-8-25)15-1-2-16(22-21-15)24-9-11-26-12-10-24/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZXOQDVJTVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Piperazine Linkers and Pyridazine/Pyrazine Cores

Compound A : 3-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
  • Differences :
    • Pyrimidine (two meta N atoms) replaces pyridazine (two adjacent N atoms).
    • Additional methyl group at position 6 of the pyrimidine.
  • Implications :
    • Pyrimidine’s electronic properties may alter binding affinity compared to pyridazine.
    • Methyl substitution could enhance lipophilicity but reduce solubility.
Compound B : 3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile (BF20194)
  • Differences :
    • Morpholine-carbonyl group replaces the pyridazine-morpholine moiety.
    • Dual morpholine units instead of a pyridazine-piperazine system.
  • Implications :
    • Increased hydrogen-bonding capacity due to carbonyl groups.
    • Reduced aromaticity may limit π-π stacking interactions in biological targets.
Compound C : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
  • Differences :
    • Pyridine core replaces pyridazine/pyrazine.
    • Thiophene and phenyl substituents instead of morpholine.
  • Implications :
    • Pyridine’s lower polarity may improve membrane permeability.
    • Thiophene introduces sulfur-based interactions but reduces metabolic stability.

Analogs with Carbonitrile Substituents

Compound D : 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (Fipronil)
  • Differences :
    • Pyrazole core instead of pyrazine.
    • Chloro- and trifluoromethyl groups enhance pesticidal activity.
  • Implications :
    • Carbonitrile in pyrazole derivatives is critical for insecticidal action via GABA receptor inhibition.
    • The target compound’s pyrazine carbonitrile may lack this specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.